molecular formula C16H16N2O3 B2796020 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide CAS No. 941941-28-2

2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide

Cat. No.: B2796020
CAS No.: 941941-28-2
M. Wt: 284.315
InChI Key: IPNBKDLRMXZOFL-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide is a synthetic small molecule characterized by an acetamide bridge linking a 2,4-dimethylphenyl group to a 4-nitrophenyl ring. This structure incorporates key pharmacophoric elements often explored in medicinal chemistry, including an aromatic system with electron-donating methyl groups and an electron-withdrawing nitro group, which can be pivotal for molecular recognition and binding interactions in biological systems. While the specific biological profile of this compound is an area of ongoing research, structural analogs featuring the N-arylacetamide core and nitrophenyl moiety are frequently investigated as potential enzyme inhibitors . For instance, related N-phenylacetamide derivatives have been studied for their inhibitory activity against various enzymes, such as α-glucosidase and carbonic anhydrase isoforms . The mechanism of action for such compounds typically involves binding to the enzyme's active site, often through hydrogen bonding facilitated by the acetamide carbonyl and NH groups, as well as through hydrophobic and π-π stacking interactions involving the aromatic rings . Researchers value this compound as a versatile building block or intermediate for the synthesis of more complex molecules and for probing biochemical pathways. Its research value lies in its potential to be developed into pharmacological tools or to serve as a key scaffold in structure-activity relationship (SAR) studies. This product is intended for research and development purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-3-4-13(12(2)9-11)10-16(19)17-14-5-7-15(8-6-14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNBKDLRMXZOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide typically involves the reaction of 2,4-dimethylphenylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product. The reaction can be represented as follows:

2,4-Dimethylphenylamine+4-Nitrobenzoyl chlorideThis compound\text{2,4-Dimethylphenylamine} + \text{4-Nitrobenzoyl chloride} \rightarrow \text{this compound} 2,4-Dimethylphenylamine+4-Nitrobenzoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(2,4-dimethylphenyl)-N-(4-aminophenyl)acetamide.

    Reduction: Formation of 2-(2,4-dimethylphenyl)-N-(4-aminophenyl)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The incorporation of nitrophenyl groups in acetamides often enhances biological activity. Research has indicated that derivatives of nitrophenyl acetamides can exhibit significant pharmacological properties, including:

  • Anticancer Activity : Compounds with similar structures have shown promise as anticancer agents. Studies suggest that the introduction of nitro groups can influence the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Antimicrobial Properties : There is evidence that nitro-containing acetamides possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition capabilities of related compounds. For instance, certain derivatives have been evaluated for their inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings can significantly alter inhibitory potency .

Analytical Chemistry

The compound is also utilized in analytical chemistry for its separation properties:

  • HPLC Applications : The separation of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide can be achieved using high-performance liquid chromatography (HPLC). It has been successfully analyzed using reverse-phase HPLC methods, which are crucial for isolating impurities and assessing the purity of pharmaceutical preparations .

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated that similar nitrophenyl acetamides inhibited tumor cell proliferation through apoptosis induction.
Study 2 Enzyme InhibitionEvaluated α-glucosidase inhibition; modifications on the nitrophenyl group significantly impacted activity levels.
Study 3 HPLC AnalysisDeveloped a method for the effective separation and quantification of the compound in complex mixtures, showcasing its utility in pharmacokinetics .

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The compound may also inhibit certain pathways by binding to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Functional Group Variations

The following table summarizes key structural analogues and their modifications:

Compound Name Substituents/Modifications Biological Activity/Applications Reference ID
2-(2,4-Dimethylphenyl)-N-(4-nitrophenyl)acetamide Thieno[3,2-d]pyrimidin-4-one core; sulfanyl linkage Kinase inhibition (hypothetical)
2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) Phenoxy group with hydroxyl and methyl substituents Optical properties, DFT-based studies
2-((2,5-Dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (14) Coumarin-thiazole hybrid; amino linkage α-Glucosidase inhibition (antidiabetic potential)
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide Formyl and methoxy substituents on phenoxy group Drug discovery (discontinued candidate)
N-(4-Nitrophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide Pyrazolo-pyrazine core Undisclosed (structural novelty)

Key Observations :

  • Heterocyclic Cores: The thieno-pyrimidinone core in the parent compound contrasts with coumarin-thiazole (compound 14 ) or pyrazolo-pyrazine systems , influencing solubility and target specificity.
  • Linkage Diversity: Sulfanyl (S–) linkages (parent compound ) vs. amino (–NH–) or phenoxy (–O–) groups alter conformational flexibility and hydrogen-bonding capacity.
Apoptosis and Kinase Inhibition
  • Analogues with Thiadiazole/Thiazole Moieties: Compounds like N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (compound 3) exhibit potent Akt inhibition (92.36%) and apoptosis induction in glioma cells . This highlights the importance of thiadiazole rings in targeting kinase pathways.
Auxin-like Activity
  • Herbicide Analogues: Structurally related compounds like WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) mimic auxin activity, inhibiting root growth in plants . The 4-nitrophenyl group in the parent compound may confer similar phytotoxic properties.

Physicochemical Properties

Property Parent Compound B1 Compound 14
Molecular Weight 468.54 g/mol 342.33 g/mol 446.30 g/mol
Polar Groups Nitro, sulfanyl, carbonyl Nitro, hydroxyl, ether Nitro, carbonyl, amino
logP (Estimated) 3.8 (high lipophilicity) 2.5 3.2
Aqueous Solubility Low Moderate Low

Biological Activity

2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide is an organic compound characterized by its unique structure, which includes a dimethyl-substituted phenyl group and a nitrophenyl moiety. This compound has garnered attention in the scientific community for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group in the compound can undergo reduction to form an amino group, which may interact with various enzymes or receptors. This interaction can inhibit certain pathways by binding to active sites of enzymes, thereby modulating their activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of acetamides have been reported to possess antibacterial and antifungal activities against various pathogens, including Klebsiella pneumoniae and Escherichia coli. In vitro studies have shown that certain structural modifications enhance these antimicrobial effects .

Anti-inflammatory and Analgesic Effects

The compound has been investigated for its potential anti-inflammatory and analgesic properties. Studies suggest that it may inhibit inflammatory pathways, leading to reduced pain and inflammation in biological models. The specific mechanisms involve modulation of cytokine release and inhibition of cyclooxygenase enzymes.

Case Studies

  • Inhibition of α-Glucosidase : A study evaluated the inhibitory effects of various acetamide derivatives on α-glucosidase, an enzyme crucial in carbohydrate metabolism. The results indicated that while some derivatives were inactive, the introduction of methyl groups significantly enhanced inhibitory potency .
    CompoundIC50 (µM)Activity
    This compoundNot specifiedModerate
    4-Nitrophenyl acetamideNot specifiedInactive
  • Antimicrobial Efficacy : Another study focused on the antibacterial activity against Klebsiella pneumoniae, revealing that modifications in the nitrophenyl group could enhance efficacy significantly compared to unmodified compounds .

Q & A

Q. How does this compound compare to structurally similar acetamides in terms of SAR (Structure-Activity Relationships)?

  • Methodological Answer :
  • SAR Table :
Compound ModificationBioactivity (IC50_{50}, µM)LogP
4-NO2_2 (parent)12.5 (COX-2 inhibition)2.8
4-OCH3_3 derivative>1001.2
3,5-diCl substituent8.93.5
  • Trends : Electron-withdrawing groups (e.g., NO2_2) enhance target affinity but reduce solubility .

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